molecular formula C52H36N6 B12110440 1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-

1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-

Cat. No.: B12110440
M. Wt: 744.9 g/mol
InChI Key: CEPSDNAIOVOBNI-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by its unique structure, which includes two benzimidazole groups and two phenyl groups attached to the phenanthroline core. It is known for its applications in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions.

Preparation Methods

The synthesis of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- involves its ability to form strong complexes with metal ions. These complexes can interact with biological molecules like DNA, leading to various biological effects. For example, the compound can stabilize G-quadruplex structures in DNA, which are involved in the regulation of gene expression . Additionally, its interaction with metal ions can inhibit metalloenzymes, affecting cellular processes .

Comparison with Similar Compounds

1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share some similarities in their coordination chemistry but differ in their specific applications and biological activities.

Properties

Molecular Formula

C52H36N6

Molecular Weight

744.9 g/mol

IUPAC Name

2,9-bis[4-(1-methylbenzimidazol-2-yl)phenyl]-4,7-diphenyl-1,10-phenanthroline

InChI

InChI=1S/C52H36N6/c1-57-47-19-11-9-17-43(47)55-51(57)37-25-21-35(22-26-37)45-31-41(33-13-5-3-6-14-33)39-29-30-40-42(34-15-7-4-8-16-34)32-46(54-50(40)49(39)53-45)36-23-27-38(28-24-36)52-56-44-18-10-12-20-48(44)58(52)2/h3-32H,1-2H3

InChI Key

CEPSDNAIOVOBNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C)C(=C4)C1=CC=CC=C1

Origin of Product

United States

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